molecular formula C14H11BrClN3O2S2 B10937462 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide

Cat. No.: B10937462
M. Wt: 432.7 g/mol
InChI Key: QTCGHVDLVMPTIR-UHFFFAOYSA-N
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Description

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thiophene ring, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonamide Formation: Sulfonyl chloride and a base such as triethylamine.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Sulfone derivatives.

    Coupling Products: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide is unique due to the combination of its brominated thiophene ring and pyrazole-sulfonamide structure. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H11BrClN3O2S2

Molecular Weight

432.7 g/mol

IUPAC Name

5-bromo-N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H11BrClN3O2S2/c15-13-5-6-14(22-13)23(20,21)18-12-7-17-19(9-12)8-10-1-3-11(16)4-2-10/h1-7,9,18H,8H2

InChI Key

QTCGHVDLVMPTIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br)Cl

Origin of Product

United States

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